molecular formula C18H24N2O5S B2967322 Methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 864860-29-7

Methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2967322
M. Wt: 380.46
InChI Key: FDWHSFWEZKZXJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One relevant study describes the preparation of Methyl ®-2-(hydroxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate (24a) as an intermediate. The procedure includes starting materials such as (2R)-glycidyl tosylate and 13, leading to the isolation of intermediate 24a as a white powder .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Research into the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed [4 + 2] annulation demonstrates the utility of related compounds in constructing complex molecular architectures. This method allows for the efficient and regioselective formation of adducts, showcasing the potential of Methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate in facilitating novel synthetic routes (Zhu, Lan, & Kwon, 2003).

Heterocyclic Compound Synthesis

The compound serves as a precursor in the synthesis of new thieno[3,2-b]pyridine derivatives through palladium-catalyzed couplings and intramolecular cyclizations. This method highlights the compound's role in creating biologically relevant structures, potentially offering new avenues for drug discovery and development (Calhelha & Queiroz, 2010).

Novel Compounds with Potential Biological Applications

Further research has led to the synthesis of amide acetals and their application in generating pyridothienopyrimidines, indicating the potential for discovering new compounds with unique biological activities. The exploration of various reactants and conditions underlines the versatility of Methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate in medicinal chemistry research (Medvedeva et al., 2010).

properties

IUPAC Name

methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-17(2)8-10-12(16(22)23-5)15(26-13(10)18(3,4)20-17)19-14(21)11-9-24-6-7-25-11/h9,20H,6-8H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWHSFWEZKZXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=COCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate

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